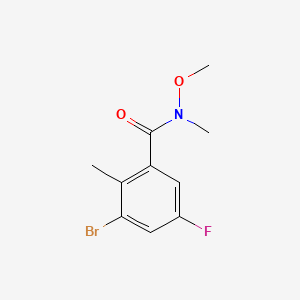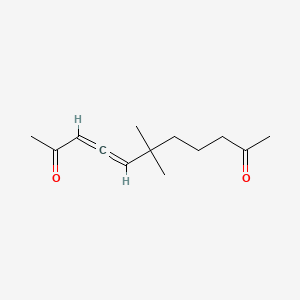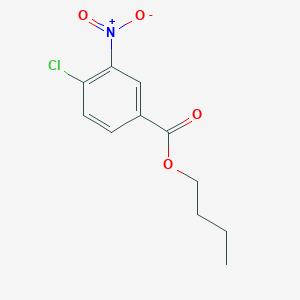
Butyl 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes waste.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-3-chlorobenzoate.
Substitution: 4-hydroxy-3-nitrobenzoate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and butanol.
Aplicaciones Científicas De Investigación
Butyl 4-chloro-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to introduce the 4-chloro-3-nitrobenzoate moiety into target molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active 4-chloro-3-nitrobenzoic acid. These interactions can modulate biological pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-chloro-2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Butyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Butyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Butyl 4-chloro-3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
59098-00-9 |
|---|---|
Fórmula molecular |
C11H12ClNO4 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
butyl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
QIGBDFYIJOJSBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
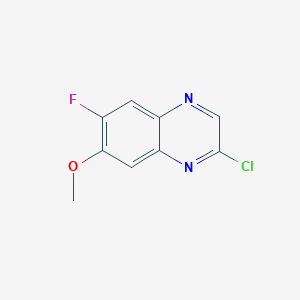
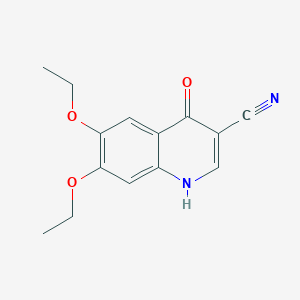
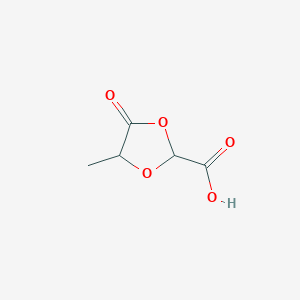
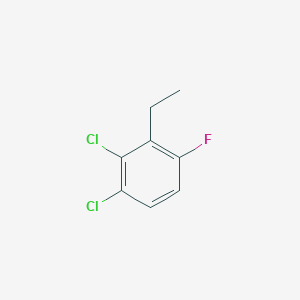
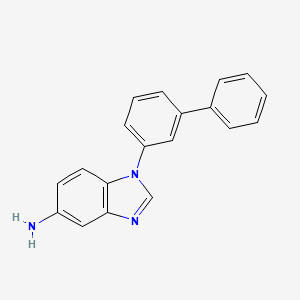
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
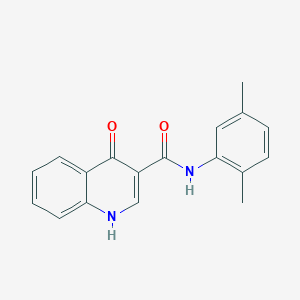
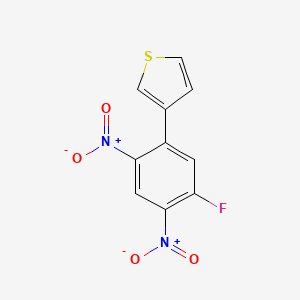
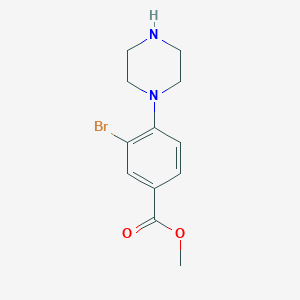
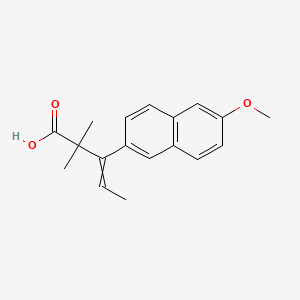
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
